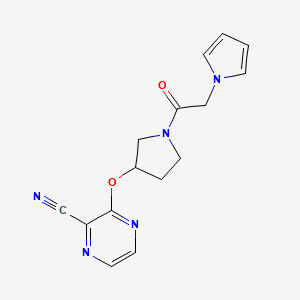

3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

This compound features a pyrazine-2-carbonitrile core substituted with a pyrrolidin-3-yloxy group. The pyrrolidine ring is further functionalized by a 2-(1H-pyrrol-1-yl)acetyl moiety.

Properties

IUPAC Name |

3-[1-(2-pyrrol-1-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c16-9-13-15(18-5-4-17-13)22-12-3-8-20(10-12)14(21)11-19-6-1-2-7-19/h1-2,4-7,12H,3,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLWVNRGMPTBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactionsSubsequent steps include the formation of pyrazole through the reaction of α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine monohydrate for pyrazole formation, gold catalysts for cyclization, and sodium hydride for final cyclization steps .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine and pyrazine compounds often exhibit significant anticancer properties. The incorporation of the pyrrole moiety enhances the biological activity of these compounds. For instance, similar compounds have been reported to show efficacy against various cancer cell lines, suggesting that 3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may also possess similar properties due to its structural characteristics .

Antimicrobial Properties

Compounds containing pyrazine and pyrrole have been documented to exhibit antimicrobial activities. The ability of such compounds to inhibit bacterial and fungal growth is attributed to their interaction with microbial enzymes and cellular structures. Studies on related compounds have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for this compound in treating infections .

Neuropharmacology

Cognitive Enhancement

Pyrrole derivatives are often investigated for their neuroprotective effects and potential in enhancing cognitive function. Compounds similar to this compound may act on neurotransmitter systems, potentially improving memory and learning capabilities. This is particularly relevant in the context of neurodegenerative diseases where cognitive decline is a major concern .

Synthesis and Structural Modification

The synthesis of this compound involves cyclo-condensation reactions that allow for the introduction of various substituents that can modulate its biological activity. The flexibility in its synthesis enables researchers to create analogs with enhanced efficacy or reduced toxicity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analog 1: 3-({1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile

- Molecular Formula : C₁₅H₁₄N₆O₃

- Key Differences: The acetyl group is substituted with a 6-oxo-1,6-dihydropyridazinyl moiety instead of 1H-pyrrol-1-yl. The pyridazinone ring introduces a ketone oxygen, enhancing polarity and hydrogen-bonding capacity compared to the pyrrole’s aromatic system. Molecular weight (326.31 g/mol) is marginally higher than the target compound’s estimated weight (~310 g/mol), possibly affecting pharmacokinetics .

Structural Analog 2: 3-((1-(2-(2-Oxo-3-phenylimidazolidin-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Molecular Formula: Not explicitly provided (estimated C₁₉H₁₉N₅O₃).

- Key Differences: Substituent: 2-oxo-3-phenylimidazolidinyl group replaces pyrrole. The imidazolidinone’s carbonyl group may engage in hydrogen bonding, while the phenyl group could induce steric hindrance. Hypothesized Impact: Higher logP value compared to the target compound, favoring CNS penetration but possibly reducing aqueous solubility .

Structural Analog 3: 5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile

- Molecular Formula: Not provided (estimated C₂₀H₂₀N₈).

- Key Differences :

- Core Structure: Pyrazine is linked to a stereochemically complex cyclopentyl-imidazopyrrolopyrazine system.

- The bicyclic imidazopyrrolopyrazine group adds rigidity and bulk, likely enhancing target selectivity but reducing metabolic stability.

- Hypothesized Impact : Stereochemistry (1S,3R) may improve affinity for chiral biological targets, while increased molecular weight (~388 g/mol) could limit bioavailability .

Structural Analog 4: Fluorophenyl- and Methoxyethyl-Substituted Pyrrolidine Derivative

- Key Differences :

- Substituents: 3-Fluorophenyl and 2-methoxyethyl groups replace the acetyl-pyrrole moiety.

- Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while the methoxyethyl group improves solubility.

- Hypothesized Impact : Balanced logP and enhanced metabolic stability due to fluorine, making it a candidate for prolonged therapeutic action .

Comparative Data Table

Research Implications

- Target Compound : The pyrrole-acetyl group balances aromaticity and polarity, making it versatile for lead optimization.

- Analog 1 : Suitable for targets requiring polar interactions (e.g., serine proteases).

- Analog 2 : Ideal for hydrophobic binding pockets (e.g., lipid kinases).

- Analog 3: Potential for high selectivity in oncology targets due to stereochemical complexity.

- Analog 4 : Improved pharmacokinetics for CNS applications.

Biological Activity

The compound 3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex molecule that belongs to the class of heterocyclic compounds, specifically featuring a pyrazine core with various functional groups. Its structure includes pyrrole and pyrrolidine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 282.33 g/mol. The structural representation can be summarized as follows:

- Core Structure : Pyrazine ring

- Functional Groups :

- Pyrrole

- Pyrrolidine

- Carbonitrile

- Ether linkage

This combination of functional groups contributes to the compound's unique biological properties.

Anticancer Properties

Research indicates that compounds containing pyrazine and pyrrole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, disrupting microtubule dynamics, which is crucial for cancer cell proliferation. In particular, a related compound displayed potent antiproliferative activity against various human cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma) cells .

Antiviral Activity

The antiviral potential of pyrazine derivatives has been documented in various studies. For example, certain pyrazole derivatives have shown efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with effective concentrations (EC50) in the micromolar range . The mechanism often involves the inhibition of viral replication through interference with viral RNA synthesis.

Neuropharmacological Effects

Compounds with similar structural characteristics have been investigated for their neuropharmacological effects, particularly as orexin receptor antagonists. Such compounds may play a role in sleep regulation and appetite control, indicating potential therapeutic applications in treating sleep disorders and obesity .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antiviral | Inhibition of viral replication | |

| Neuropharmacological | Orexin receptor antagonism |

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of pyrazine derivatives, one compound demonstrated an IC50 value of 5 μM against A549 cells. This study utilized both in vitro assays and computational modeling to elucidate the binding interactions at the colchicine site on microtubules, suggesting a mechanism similar to that of combretastatin A-4 .

Case Study 2: Antiviral Screening

A series of pyrazole derivatives were screened for their antiviral properties against HCV. One derivative exhibited an EC50 value of 6.7 μM, showcasing significant antiviral activity compared to standard treatments like ribavirin . The selectivity index was calculated to ensure minimal cytotoxicity while maximizing antiviral efficacy.

Q & A

Basic: What synthetic strategies are employed to construct the pyrrolidine-pyrazine-carbonitrile core of this compound?

Answer: The core structure is typically synthesized via cyclocondensation reactions. For example, 2-aminopyrrole-3-carbonitrile derivatives (similar to the target compound) can react with active methylene-containing reagents (e.g., arylidene malonodinitriles) under acidic conditions to form pyrrolo[2,3-b]pyridine intermediates. Subsequent functionalization of the pyrrolidine ring with acetylated pyrrole groups is achieved through nucleophilic substitution or amidation reactions .

Advanced: How can researchers optimize the stereochemical control during the introduction of the 1H-pyrrol-1-yl acetyl moiety?

Answer: Stereoselective synthesis requires chiral catalysts or resolution techniques. For instance, enzymatic resolution or chiral HPLC can separate enantiomers post-synthesis. Alternatively, asymmetric catalysis using palladium or nickel complexes (common in pyrrolidine functionalization) can direct stereochemistry during acetyl group attachment .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer: High-resolution mass spectrometry (HRMS) validates molecular weight, while H/C NMR confirms substituent positions and ring connectivity. IR spectroscopy identifies carbonyl (C=O) and nitrile (C≡N) groups. X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry .

Advanced: How can computational methods assist in predicting the compound’s reactivity or binding modes?

Answer: Density functional theory (DFT) calculations model electronic properties (e.g., charge distribution on the pyrazine ring) to predict nucleophilic/electrophilic sites. Molecular docking simulations (using software like AutoDock) can hypothesize interactions with kinase targets (e.g., CHK1) by analyzing hydrogen bonding and steric complementarity .

Basic: What biological targets are plausible for this compound based on structural analogs?

Answer: The pyrazine-carbonitrile scaffold is common in kinase inhibitors. For example, CCT244747 (a CHK1 inhibitor) shares a pyrazine-carbonitrile core and pyrrolidine substituents, suggesting potential kinase or cell cycle regulation activity. Target identification should begin with kinase profiling assays .

Advanced: How can researchers address contradictory data in biological activity across different assay systems?

Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Validate findings using orthogonal methods:

- Compare enzymatic (purified kinase) vs. cellular (e.g., proliferation) assays.

- Use isoform-specific inhibitors to rule off-target effects.

- Perform structure-activity relationship (SAR) studies to isolate critical substituents .

Basic: What purification methods are suitable for isolating this compound?

Answer: Column chromatography with silica gel (ethyl acetate/hexane gradients) removes unreacted intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities. Recrystallization from ethanol or DCM/hexane mixtures improves purity .

Advanced: How can the metabolic stability of this compound be evaluated in preclinical studies?

Answer: Conduct microsomal stability assays (human/rat liver microsomes) to measure CYP450-mediated degradation. LC-MS/MS tracks parent compound depletion. Structural modifications (e.g., fluorination of the pyrrolidine ring or replacing labile esters with amides) enhance stability if rapid metabolism is observed .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer: Scale-up issues include low yields in cyclization steps and purification of stereoisomers. Mitigate these by:

- Optimizing reaction temperature and solvent (e.g., switching from THF to DMF for better solubility).

- Using flow chemistry for exothermic steps.

- Implementing crystallization-driven purification .

Advanced: How can researchers elucidate the mechanism of resistance to this compound in cancer cell lines?

Answer: Resistance mechanisms (e.g., CHK1 overexpression or efflux pump activation) can be identified via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.